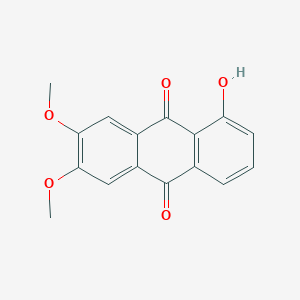
2-(Octan-4-yl)-3,3'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octan-4-yl)-3,3’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the octan-4-yl group in the 2-position of the bithiophene structure imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-4-yl)-3,3’-bithiophene typically involves the coupling of two thiophene rings with an octan-4-yl substituent. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Octan-4-yl)-3,3’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(Octan-4-yl)-3,3’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophenes or other substituted derivatives.
科学的研究の応用
2-(Octan-4-yl)-3,3’-bithiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 2-(Octan-4-yl)-3,3’-bithiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the octan-4-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: Lacks the octan-4-yl substituent, resulting in different chemical and physical properties.
3,3’-Dibromo-2,2’-bithiophene: Contains bromine substituents, which can alter its reactivity and applications.
2,5-Bis(2-thienyl)pyrrole: A related compound with a pyrrole ring, used in similar applications.
Uniqueness
2-(Octan-4-yl)-3,3’-bithiophene is unique due to the presence of the octan-4-yl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable building block in organic synthesis and material science.
特性
分子式 |
C16H22S2 |
|---|---|
分子量 |
278.5 g/mol |
IUPAC名 |
2-octan-4-yl-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C16H22S2/c1-3-5-7-13(6-4-2)16-15(9-11-18-16)14-8-10-17-12-14/h8-13H,3-7H2,1-2H3 |
InChIキー |
SONVOUWQXKYAMO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCC)C1=C(C=CS1)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


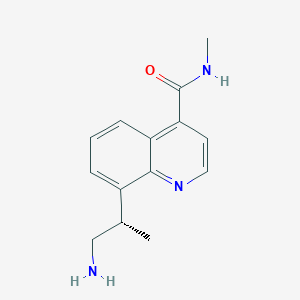
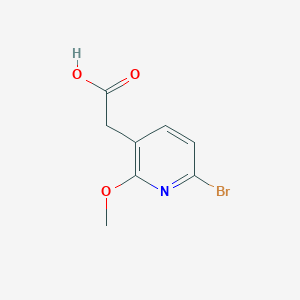

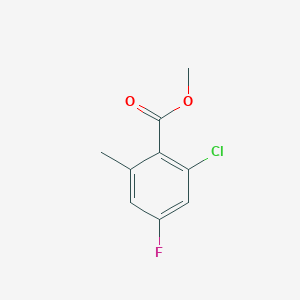
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
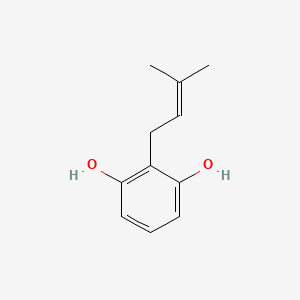

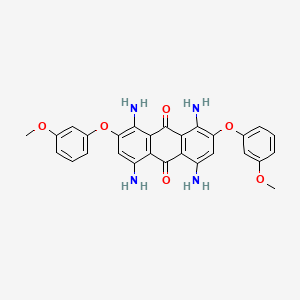
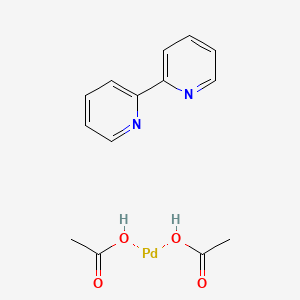
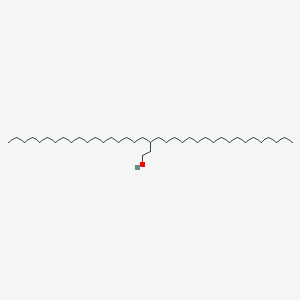
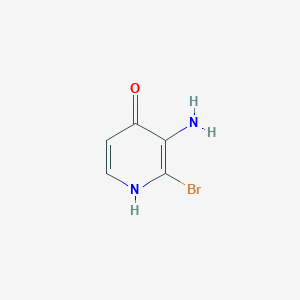
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)

